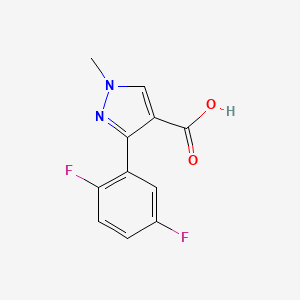
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“2,5-Difluorophenylboronic acid” is a laboratory chemical that has been used in Suzuki-Miyaura cross-coupling reactions and in the preparation of potent and selective sphingosine phosphate receptor antagonists .
Molecular Structure Analysis
The molecular formula for “2,5-Difluorophenylboronic acid” is C6H5BF2O2 . The molecular weight is 157.91 .Physical And Chemical Properties Analysis
“2,5-Difluorophenylboronic acid” has a melting point of 105-110 °C (lit.) . It is soluble in methanol . The compound appears as a white to light yellow crystalline powder .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used in various synthesis processes, such as the preparation of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid with high purity through several reaction steps (Li-fen, 2013).
- Structural and spectral investigations of similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, are conducted to understand their properties. These studies include techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the electronic structure of these molecules (Viveka et al., 2016).
Coordination Chemistry and Metal Complexes
- Research on pyrazole-4-carboxylic acid derivatives extends to the field of coordination chemistry. For instance, new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been synthesized for assembling with Zn(II) and Cd(II) ions, leading to the formation of various coordination polymers with potential applications in materials science (Cheng et al., 2017).
Antifungal Activity
- Some derivatives of 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrate significant antifungal activity. For example, a series of amides derived from this compound showed notable effectiveness against various phytopathogenic fungi, highlighting their potential use in agricultural applications (Du et al., 2015).
Catalysis and Green Chemistry
- Pyrazole derivatives are also explored in the context of green chemistry. Dimeric copper(II) complexes based on pyrazole derivatives catalyze the oxidation of alcohols, offering an environmentally friendly and efficient approach to alcohol oxidation (Maurya & Haldar, 2020).
Antioxidant and Antimicrobial Properties
- Research into the biological activities of pyrazole carboxylic acid derivatives includes studies on their antioxidant and antimicrobial properties. Such studies contribute to the understanding of these compounds’ potential therapeutic applications (Umesha et al., 2009).
Mécanisme D'action
Safety and Hazards
“2,5-Difluorophenylboronic acid” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(2,5-difluorophenyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-5-8(11(16)17)10(14-15)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDQBQOZVFEFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



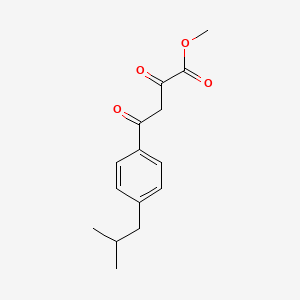
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)
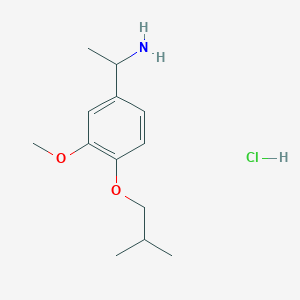
![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)


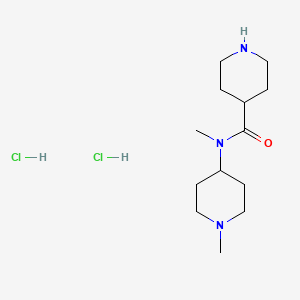


![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)
![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)
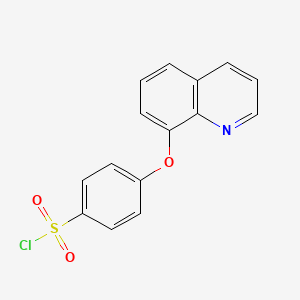
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)